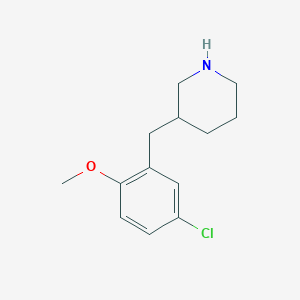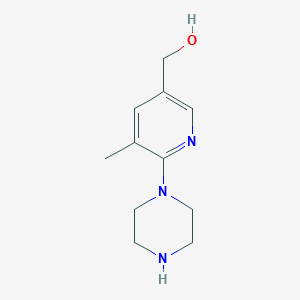
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a piperazine group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-3-pyridinemethanol and piperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperazine group can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and molecular pathways.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Industry: The compound finds applications in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The piperazine group can interact with receptors or enzymes, leading to changes in cellular signaling and function. The hydroxymethyl group may also play a role in the compound’s activity by participating in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Piperazin-1-yl)pyridin-2-amine: This compound features a similar pyridine-piperazine structure but lacks the hydroxymethyl group.
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Similar to the target compound but with a methyl group on the piperazine ring.
5-(Piperazin-1-yl)picolinic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is unique due to the presence of both the piperazine and hydroxymethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1355202-96-8 |
|---|---|
Molekularformel |
C11H17N3O |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
(5-methyl-6-piperazin-1-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H17N3O/c1-9-6-10(8-15)7-13-11(9)14-4-2-12-3-5-14/h6-7,12,15H,2-5,8H2,1H3 |
InChI-Schlüssel |
DPCNLAURVCVLOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N2CCNCC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



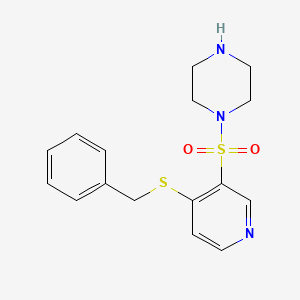
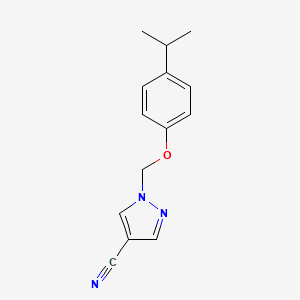
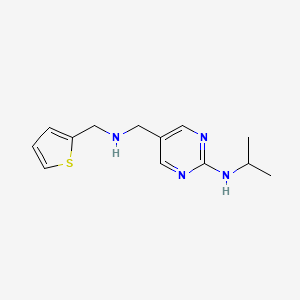




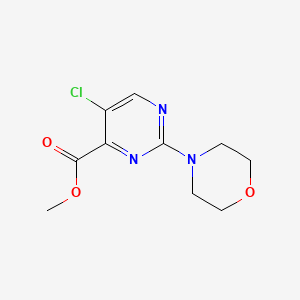

![4-Bromobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11809328.png)
![Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B11809329.png)
